molecular formula C10H16O4 B14585957 Methyl 6,8-dioxononanoate CAS No. 61448-25-7

Methyl 6,8-dioxononanoate

Cat. No.: B14585957
CAS No.: 61448-25-7
M. Wt: 200.23 g/mol
InChI Key: JUBRHNJQHPPNQB-UHFFFAOYSA-N
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Description

Methyl 6,8-dioxononanoate is an organic compound with the molecular formula C10H16O4 It is a methyl ester derivative of nonanoic acid, characterized by the presence of two keto groups at the 6th and 8th positions of the nonanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6,8-dioxononanoate can be synthesized through several methods. One common approach involves the oxidation of methyl nonanoate using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure selective oxidation at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product. Additionally, the use of catalysts and optimized reaction parameters can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6,8-dioxononanoate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in diols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the keto positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nonanoic acid derivatives.

    Reduction: 6,8-dihydroxynonanoate.

    Substitution: Various substituted nonanoate esters.

Scientific Research Applications

Methyl 6,8-dioxononanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 6,8-dioxononanoate involves its interaction with specific molecular targets. The keto groups in the compound can participate in various biochemical reactions, including enzyme-catalyzed transformations. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Methyl 6,8-dioxononanoate can be compared with other similar compounds, such as:

    Methyl nonanoate: Lacks the keto groups, resulting in different chemical reactivity and applications.

    Methyl 6,8-dihydroxynonanoate:

    Nonanoic acid derivatives: Various derivatives with different functional groups at the 6th and 8th positions, each with unique properties and applications.

Properties

CAS No.

61448-25-7

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 6,8-dioxononanoate

InChI

InChI=1S/C10H16O4/c1-8(11)7-9(12)5-3-4-6-10(13)14-2/h3-7H2,1-2H3

InChI Key

JUBRHNJQHPPNQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)CCCCC(=O)OC

Origin of Product

United States

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